molecular formula C17H22ClNO5 B3324827 p-Hydroxycocaine hydrochloride CAS No. 197771-77-0

p-Hydroxycocaine hydrochloride

Cat. No.: B3324827
CAS No.: 197771-77-0
M. Wt: 355.8 g/mol
InChI Key: AOSQZYJCIGWNGT-HLYGUNNVSA-N
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Description

p-Hydroxycocaine hydrochloride: is a metabolite of cocaine, a naturally occurring sympathomimetic tropane alkaloid derived from the leaves of Erythroxylon coca. This compound is known for its local anesthetic properties and its ability to inhibit voltage-gated sodium channels, thereby halting electrical impulse propagation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxycocaine hydrochloride typically involves the hydroxylation of cocaine. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the selective hydroxylation of the cocaine molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through crystallization or other separation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxycocaine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

p-Hydroxycocaine hydrochloride exerts its effects by inhibiting voltage-gated sodium channels, thereby preventing the propagation of electrical impulses along nerve fibers. This action results in local anesthesia. Additionally, it impacts neurotransmission by hindering the reuptake of monoamines, particularly dopamine, from the synaptic cleft. The excess dopamine available for postsynaptic activation mediates the pleasurable effects reported by users and contributes to the addictive potential and toxic effects of the drug .

Comparison with Similar Compounds

Uniqueness: p-Hydroxycocaine hydrochloride is unique due to its specific hydroxylation, which alters its pharmacokinetic and pharmacodynamic properties compared to other cocaine metabolites. This modification allows for distinct analytical and research applications, particularly in the study of cocaine metabolism and its effects on the nervous system .

Properties

IUPAC Name

methyl (1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5.ClH/c1-18-11-5-8-13(18)15(17(21)22-2)14(9-11)23-16(20)10-3-6-12(19)7-4-10;/h3-4,6-7,11,13-15,19H,5,8-9H2,1-2H3;1H/t11-,13+,14-,15+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSQZYJCIGWNGT-HLYGUNNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197771-77-0
Record name p-Hydroxycocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197771770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-HYDROXYCOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IG3T66XNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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